molecular formula C15H17N B15169222 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- CAS No. 623168-53-6

1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-

Cat. No.: B15169222
CAS No.: 623168-53-6
M. Wt: 211.30 g/mol
InChI Key: KKDVWNXZYUXZDL-UHFFFAOYSA-N
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Description

1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is a heterocyclic compound with the molecular formula C15H17N. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- typically involves the reaction of β-naphthylhydrazine with methyl isopropyl ketone. The reaction is carried out in ethanol at 80°C with stirring and refluxing for 1.5 hours. Sulfuric acid is then added to dehydrate and close the ring, followed by further refluxing for 3.5 hours. The mixture is then processed to obtain the crude product, which is recrystallized using cyclohexane to yield the final compound .

Chemical Reactions Analysis

1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- involves its interaction with cellular components. As a fluorescent probe, it binds to specific intracellular targets, allowing for the detection of pH changes and other cellular events. In tumor imaging, it accumulates in tumor tissues, enabling visualization through near-infrared fluorescence .

Comparison with Similar Compounds

1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- can be compared with other indole derivatives such as:

  • 1H-Indole, 2,3-dihydro-1-methyl-
  • 1H-Benz[f]indene, 2,3-dihydro-
  • 1,1,2-Trimethyl-1H-benzo[e]indole

These compounds share similar structural features but differ in their specific substitutions and functional groups, which result in unique chemical properties and applications. For instance, 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is particularly noted for its use in fluorescent probes and tumor imaging, setting it apart from other indole derivatives .

Properties

CAS No.

623168-53-6

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

1,1,2-trimethyl-2,3-dihydrobenzo[e]indole

InChI

InChI=1S/C15H17N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-10,16H,1-3H3

InChI Key

KKDVWNXZYUXZDL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1)C=CC3=CC=CC=C32)(C)C

Origin of Product

United States

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